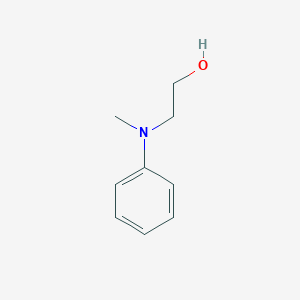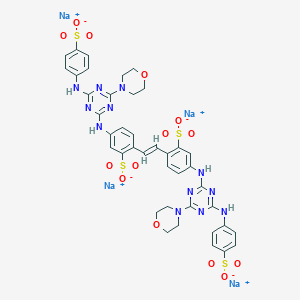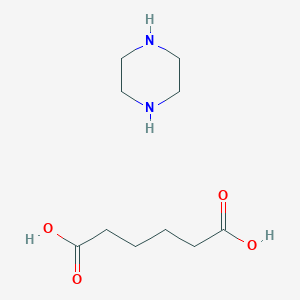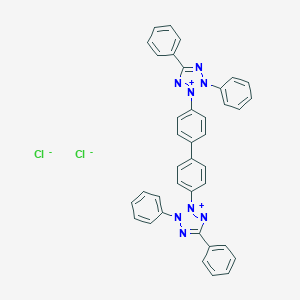
N-Methyl-p-toluidine
Descripción general
Descripción
N-Methyl-p-toluidine is a chemical compound that is closely related to the compounds discussed in the provided papers. While the papers do not directly study N-Methyl-p-toluidine, they do investigate similar compounds which can provide insights into its chemical behavior.
Synthesis Analysis
The synthesis of related compounds such as N,N-di(prop-2-ynyl)-p-toluidine has been explored, indicating that alkylation reactions can be used to modify the p-toluidine structure . Additionally, the synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine demonstrates the reactivity of the methyl group in electrophilic aromatic substitution reactions, which could be relevant for the synthesis of N-Methyl-p-toluidine .
Molecular Structure Analysis
The molecular structure of N,N-di(prop-2-ynyl)-p-toluidine has been characterized by X-ray crystallography, revealing details about bond distances and angles around the amine nitrogen atom, which could be similar to those in N-Methyl-p-toluidine .
Chemical Reactions Analysis
The electrochemical oxidation of N,N-dimethyl-p-toluidine has been studied, showing the formation of a cation radical followed by a benzyl-type free radical, which then couples to form bitoluidine . This suggests that N-Methyl-p-toluidine could undergo similar oxidation reactions. The photochemistry of p-toluidine has also been investigated, revealing the formation of a 4-methylanilino radical and its reactivity, which could be comparable to the photochemical behavior of N-Methyl-p-toluidine .
Physical and Chemical Properties Analysis
The high-resolution electronic spectroscopy of p-toluidine has provided insights into the internal rotation of the methyl group and the determination of barrier heights for this motion . These findings could be extrapolated to understand the physical properties of N-Methyl-p-toluidine, such as its spectroscopic behavior and rotational dynamics.
Aplicaciones Científicas De Investigación
Application 1: Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles
- Summary of the Application : N-Methyl-p-toluidine is used in the oxidation of p-toluidine using supported zeolite nanoparticles. This process is important in many industrial processes due to the need to improve both the efficiency and environmental acceptability .
- Methods of Application : The study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The effect of various reaction parameters such as mole ratio, catalyst weight, and reusability of the catalyst were studied .
- Results or Outcomes : The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product . Good selectivity, low cost, low wastage of materials, and enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts were observed . At the optimum reaction conditions, the oxidation activity of M/NTS catalyst was compared with M/NS catalyst, and it was found that titanium in the framework of M/NTS provided higher activity and selectivity .
Application 2: Synthesis of Mauveine
- Summary of the Application : N-Methyl-p-toluidine is used in the synthesis of mauveine, the first synthetic dye . The discovery of mauveine marked the beginning of the coal-tar dye industry .
- Methods of Application : The synthesis of mauveine involves the oxidation of a mixture of aniline, o-toluidine, and p-toluidine . The addition of a methyl group onto the nitrogen atom of p-toluidine allows more ready formation of the radical which can begin the synthesis .
- Results or Outcomes : The product of this synthesis is mauveine, a purple dye . This method of synthesis closely matches the composition of museum-archived samples of mauveine .
Application 3: Copper Corrosion
- Summary of the Application : While the specific use of N-Methyl-p-toluidine is not mentioned, the study discusses the relevance of copper corrosion in descaling and cleaning processes with pickling solutions .
- Methods of Application : The study likely involves the use of electrochemical methods to study copper corrosion .
- Results or Outcomes : The outcomes of this study are not specified in the search results .
Application 4: Transamidation of Unactivated Amides
- Summary of the Application : N-Methyl-p-toluidine is used in the transamidation of unactivated amides. This process is important in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
- Methods of Application : The study discusses the cross amidation reactions of unactivated amides employing a variety of reagents . The approach is compatible with the N-substitution of benzamide with aliphatic groups such as methyl, ethyl, n-propyl, n-butyl, cyclohexyl, and benzyl .
- Results or Outcomes : The outcomes of this study are not specified in the search results .
Application 5: Synthesis of New Amides
- Summary of the Application : N-Methyl-p-toluidine is used in the synthesis of new amides based on the N-hydroxyacetylation of p-toluidine .
- Methods of Application : The study discusses the synthesis of new amides including p-toluidiniumglycolate and 2-hydroxy-N-(4-methyl)phenylacetamide .
- Results or Outcomes : The outcomes of this study are not specified in the search results .
Safety And Hazards
Propiedades
IUPAC Name |
N,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIFLGSATTWUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060763 | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-p-toluidine | |
CAS RN |
623-08-5 | |
| Record name | N-Methyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















